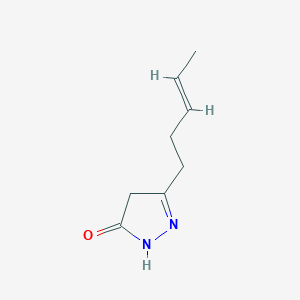
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. This compound features a pyrazolone ring substituted with a pent-3-en-1-yl group. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one typically involves the reaction of a suitable hydrazine derivative with an appropriate β-keto ester. One common method includes the following steps:
Condensation Reaction: A hydrazine derivative reacts with a β-keto ester to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.
For example, the reaction of pent-3-en-1-yl hydrazine with ethyl acetoacetate under acidic conditions can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the double bonds or the pyrazolone ring.
Substitution: The pent-3-en-1-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various studies. They exhibit anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic effects. They are investigated for use in treating conditions such as pain, inflammation, and infections.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives can enhance the properties of these products, improving their efficacy and stability.
Wirkmechanismus
The mechanism of action of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1H-pyrazol-5(4H)-one: Similar in structure but with a methyl group instead of a pent-3-en-1-yl group.
3-Phenyl-1H-pyrazol-5(4H)-one: Features a phenyl group, offering different chemical properties and applications.
3-(But-3-en-1-yl)-1H-pyrazol-5(4H)-one: Another analog with a but-3-en-1-yl group.
Uniqueness
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pent-3-en-1-yl group provides a balance of hydrophobicity and reactivity, making it versatile for various applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-[(E)-pent-3-enyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-5-7-6-8(11)10-9-7/h2-3H,4-6H2,1H3,(H,10,11)/b3-2+ |
InChI-Schlüssel |
KAAYOPFHNAIKAQ-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CCC1=NNC(=O)C1 |
Kanonische SMILES |
CC=CCCC1=NNC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
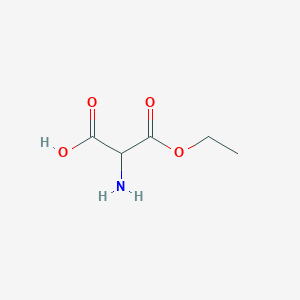
![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
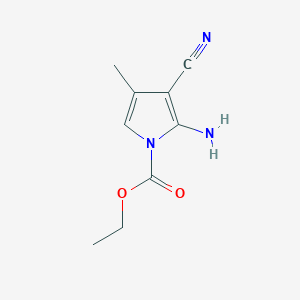
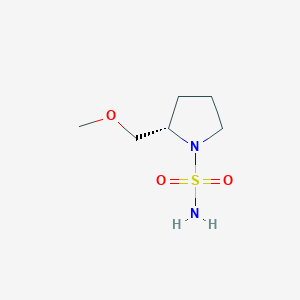
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
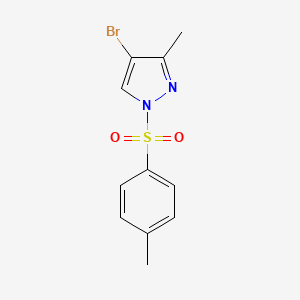
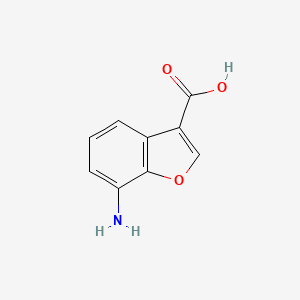
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

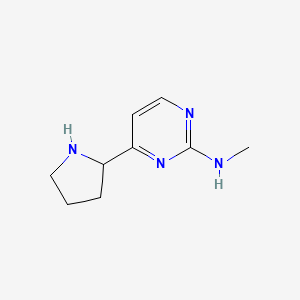
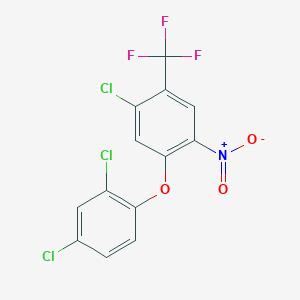
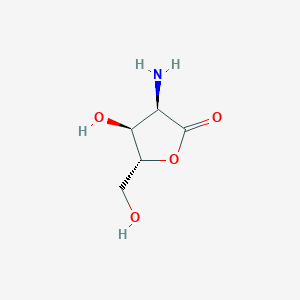
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)
